![molecular formula C23H20N2O3S B2469442 (E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 893313-36-5](/img/structure/B2469442.png)
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-benzyl-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H20N2O3S and its molecular weight is 404.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic and Pharmacological Potential
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide derivatives, closely related to the chemical structure of interest, have been highlighted for their high synthetic and pharmacological potential. The predominant synthesis method involves the cyclization of salicylic acid derivatives. These compounds exhibit pharmacological activities such as anticoagulant, antimicrobial, and antitumor properties based on their structural similarity to the coumarin core. Despite the scarcity of studies, their unique chemical properties and potential for developing new molecular systems with pharmacological applications make them a subject of interest for further research in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).
Role in Antimicrobial Activity
P-Cymene, a monoterpene structurally related to the target compound through synthetic pathways, demonstrates a range of biological activities including antimicrobial effects. It has been investigated for its ability to treat communicable diseases and shows promise for use in biomedical applications, highlighting the potential for functionalizing biomaterials and nanomaterials (Marchese et al., 2017).
Development of Organic Optoelectronic Materials
Benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole (BBT)-based materials, akin to the compound , have been reviewed for their use in organic optoelectronics. The synthetic routes to the BBT core and its computational studies have been described, suggesting a future research direction for these materials due to their biradical nature and potential in optoelectronic applications (Tam & Wu, 2015).
Contributions to Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide derivatives have shown significant importance in various scientific disciplines, leveraging their simple structure and self-assembly behavior for applications in nanotechnology, polymer processing, and biomedical fields. This underscores the versatile nature of benzothiazine derivatives in forming nanometer-sized structures stabilized by hydrogen bonding, indicative of the broader applications of structurally related compounds (Cantekin, de Greef, & Palmans, 2012).
Environmental and Biological Implications
The environmental presence and bioaccumulation potential of polycyclic aromatic hydrocarbons (PAHs), structurally associated with benzothiazine derivatives, have raised concerns due to their toxicity, mutagenicity, and carcinogenicity. Studies on PAHs highlight the critical need for understanding the environmental behavior and health impacts of chemically related compounds, emphasizing the importance of further investigation into their use and effects (Haritash & Kaushik, 2009).
Propriétés
IUPAC Name |
(3E)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-17-11-13-19(14-12-17)24-15-22-23(26)20-9-5-6-10-21(20)25(29(22,27)28)16-18-7-3-2-4-8-18/h2-15,24H,16H2,1H3/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQMZKKSBJDYMF-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

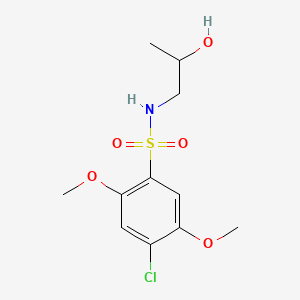
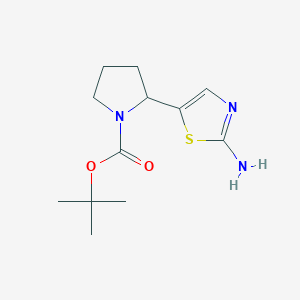
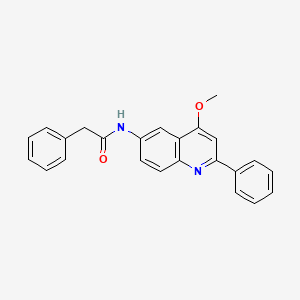

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)
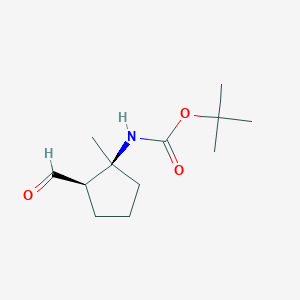

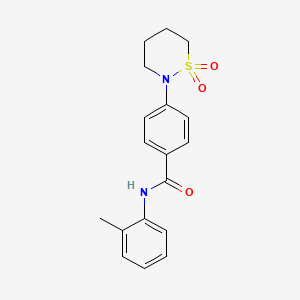

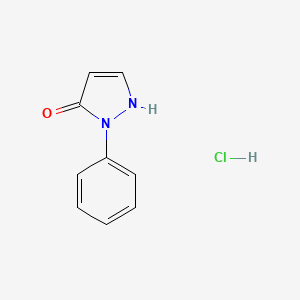
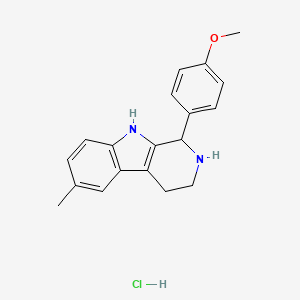

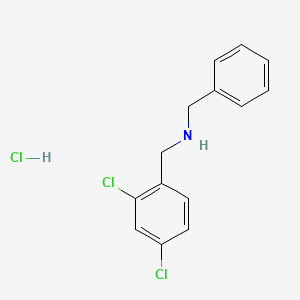
![3,4,5-trimethoxy-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2469380.png)